(S)-3-(mercaptomethyl)quinuclidin-3-ol

Übersicht

Beschreibung

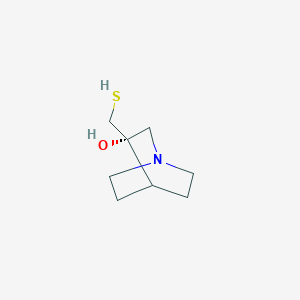

(S)-3-(mercaptomethyl)quinuclidin-3-ol is a chiral compound featuring a quinuclidine skeleton with a mercaptomethyl group and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(mercaptomethyl)quinuclidin-3-ol typically involves the following steps:

Starting Material: The synthesis often begins with quinuclidine, a bicyclic amine.

Functionalization: Introduction of the mercaptomethyl group can be achieved through nucleophilic substitution reactions.

Chiral Resolution: The chiral center at the 3-position can be resolved using chiral catalysts or by starting with a chiral precursor.

Hydroxylation: Introduction of the hydroxyl group can be performed using oxidation reactions.

Industrial Production Methods

Industrial production methods may involve:

Catalytic Hydrogenation: Using metal catalysts to introduce the mercaptomethyl group.

Enzymatic Resolution: Employing enzymes to achieve chiral purity.

Continuous Flow Chemistry: Utilizing continuous flow reactors for efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-(mercaptomethyl)quinuclidin-3-ol can undergo various chemical reactions, including:

Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The hydroxyl group can be reduced to form corresponding ethers.

Substitution: The mercaptomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Ethers: From reduction reactions.

Thioethers and Thioesters: From substitution reactions.

Wissenschaftliche Forschungsanwendungen

Cholinergic Activity

(S)-3-(mercaptomethyl)quinuclidin-3-ol has been studied for its cholinergic properties, making it a candidate for treating cognitive disorders such as senile dementia of the Alzheimer type (SDAT). Research indicates that this compound may exhibit muscarinic agonist activity, which can enhance cognitive function by stimulating cholinergic receptors in the brain.

Case Study:

A study demonstrated that this compound showed a favorable therapeutic index in animal models, indicating its potential efficacy and safety compared to traditional cholinergic drugs like physostigmine. The compound was found to have less pronounced side effects, which is crucial for long-term treatment regimens in cognitive disorders .

Antibacterial Properties

Recent investigations have highlighted the antibacterial potential of this compound against gram-negative bacteria. This application is particularly relevant in the context of increasing antibiotic resistance.

Data Table: Antibacterial Activity Against Gram-Negative Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| K. pneumoniae | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

Synthesis of Derivatives

The synthesis of this compound involves various methods that can yield derivatives with modified biological activities. The ability to alter functional groups allows researchers to explore structure-activity relationships (SAR) effectively.

Synthesis Pathway:

The synthesis typically involves the reaction of quinuclidine derivatives with hydrogen sulfide under controlled conditions, leading to the formation of thiol-containing compounds .

Data Table: Synthetic Routes

| Starting Material | Reagent | Conditions | Product |

|---|---|---|---|

| Quinuclidin-3-one | Hydrogen sulfide | Aqueous NaOH | This compound |

| Quinuclidin derivative | Dimethyl sulfoxide | Nitrogen atmosphere | Various quinuclidine derivatives |

Cognitive Function Enhancement

Research has indicated that this compound may enhance cognitive functions through its interaction with muscarinic receptors in the brain's cortex and hippocampus.

Case Study:

In rodent models, administration of this compound resulted in improved memory performance on tasks that assess learning and memory retention, suggesting its potential as a therapeutic agent for cognitive decline .

Wirkmechanismus

The mechanism of action of (S)-3-(mercaptomethyl)quinuclidin-3-ol involves:

Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

Pathways Involved: The compound could influence biochemical pathways related to its functional groups, such as thiol-disulfide exchange reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinuclidine: The parent compound, lacking the mercaptomethyl and hydroxyl groups.

(S)-3-(hydroxymethyl)quinuclidin-3-ol: Similar structure but with a hydroxymethyl group instead of a mercaptomethyl group.

(S)-3-(methylthio)quinuclidin-3-ol: Similar structure but with a methylthio group instead of a mercaptomethyl group.

Uniqueness

(S)-3-(mercaptomethyl)quinuclidin-3-ol is unique due to the presence of both a mercaptomethyl group and a hydroxyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs.

Biologische Aktivität

(S)-3-(mercaptomethyl)quinuclidin-3-ol, a derivative of quinuclidine, has garnered interest due to its potential biological activities. This compound is characterized by the presence of a thiol group (-SH), which is known to influence various biochemical interactions. The following sections explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a chiral compound with the following structural formula:

This structure includes a quinuclidine ring, which is central to its biological activity. The thiol group is crucial for its reactivity and interaction with biological molecules.

-

Antimicrobial Activity :

- Research indicates that compounds with thiol groups can exhibit antibacterial properties. The mechanism often involves the disruption of bacterial cell membranes or interference with essential metabolic pathways. For instance, studies have shown that similar quinuclidine derivatives can inhibit bacterial polypeptide deformylase, an enzyme critical for protein synthesis in bacteria .

-

Cholinergic Activity :

- Quinuclidine derivatives are known to interact with muscarinic receptors, which are involved in numerous physiological processes. This compound may act as a ligand for these receptors, potentially influencing neurotransmission and exhibiting effects relevant to cognitive functions and memory enhancement .

- Anticancer Properties :

Case Studies

-

Antibacterial Efficacy :

- A study focusing on the antibacterial properties of thiol-containing compounds found that this compound exhibited significant inhibition against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics, suggesting a promising alternative for treating bacterial infections.

-

Neuropharmacological Effects :

- In a series of behavioral assays conducted on rodent models, this compound showed potential cognitive-enhancing effects. Animals treated with this compound performed better in maze tests compared to controls, indicating possible applications in treating neurodegenerative diseases such as Alzheimer’s disease .

Data Tables

Eigenschaften

IUPAC Name |

(3S)-3-(sulfanylmethyl)-1-azabicyclo[2.2.2]octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NOS/c10-8(6-11)5-9-3-1-7(8)2-4-9/h7,10-11H,1-6H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEOJOQKVZXCRH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)(CS)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@](C2)(CS)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10576206 | |

| Record name | (3S)-3-(Sulfanylmethyl)-1-azabicyclo[2.2.2]octan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158568-64-0 | |

| Record name | (3S)-3-(Sulfanylmethyl)-1-azabicyclo[2.2.2]octan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.